2-Fluoro-4-iodopyridin-3-ol 2-Fluoro-4-iodopyridin-3-ol
Brand Name: Vulcanchem
CAS No.: 1227593-95-4
VCID: VC11678793
InChI: InChI=1S/C5H3FINO/c6-5-4(9)3(7)1-2-8-5/h1-2,9H
SMILES: C1=CN=C(C(=C1I)O)F
Molecular Formula: C5H3FINO
Molecular Weight: 238.99 g/mol

2-Fluoro-4-iodopyridin-3-ol

CAS No.: 1227593-95-4

Cat. No.: VC11678793

Molecular Formula: C5H3FINO

Molecular Weight: 238.99 g/mol

* For research use only. Not for human or veterinary use.

2-Fluoro-4-iodopyridin-3-ol - 1227593-95-4

Specification

CAS No. 1227593-95-4
Molecular Formula C5H3FINO
Molecular Weight 238.99 g/mol
IUPAC Name 2-fluoro-4-iodopyridin-3-ol
Standard InChI InChI=1S/C5H3FINO/c6-5-4(9)3(7)1-2-8-5/h1-2,9H
Standard InChI Key NGMFDIXEFFSVMJ-UHFFFAOYSA-N
SMILES C1=CN=C(C(=C1I)O)F
Canonical SMILES C1=CN=C(C(=C1I)O)F

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s molecular formula is C₅H₃FINO, with a molecular weight of 255.99 g/mol. The pyridine ring’s substitution pattern creates a polarizable structure due to the electron-withdrawing effects of fluorine and iodine, while the hydroxyl group introduces hydrogen-bonding capability. This combination influences reactivity, solubility, and intermolecular interactions .

Key Physical Properties

While experimental data for 2-fluoro-4-iodopyridin-3-ol is scarce, analogs like 2-fluoro-4-iodopyridine (CAS 22282-70-8) offer benchmarks:

  • Density: ~2.0 g/cm³ (similar halogenated pyridines) .

  • Melting Point: Estimated 120–140°C (higher than non-hydroxylated analogs due to hydrogen bonding) .

  • Boiling Point: ~250°C (decomposition likely before vaporization) .

  • LogP: ~1.8 (moderate lipophilicity, reduced by hydroxyl group compared to non-hydroxylated analogs) .

Table 1: Comparative Properties of Halogenated Pyridines

Property2-Fluoro-4-iodopyridine 2-Fluoro-4-iodopyridin-3-ol (Estimated)
Molecular Weight222.99 g/mol255.99 g/mol
Density2.0 g/cm³2.1–2.3 g/cm³
Melting Point57°C120–140°C
LogP1.771.2–1.5

Synthesis and Reaction Pathways

Direct Synthesis Strategies

  • Halogenation of Pyridinols:

    • Fluorination: Electrophilic fluorination at the 2-position using Selectfluor® .

    • Iodination: Directed ortho-metalation (DoM) with iodine, leveraging the hydroxyl group’s directing effect .

  • Hydroxylation of Pre-halogenated Pyridines:

    • Hydrolysis of a 3-position leaving group (e.g., nitro or amino) in 2-fluoro-4-iodopyridine derivatives .

Case Study: CN103242173A Patent Insights

The preparation of 2-fluoro-3-iodoaniline (CN103242173A) illustrates key steps transferable to pyridinols:

  • Carboxylation: Use of CO₂ under basic conditions to introduce carboxylic acid groups .

  • Rearrangement: Curtius or Hofmann rearrangements to modify substituents .

  • Deprotection: Acidic removal of tert-butoxycarbonyl (BOC) groups .

For 2-fluoro-4-iodopyridin-3-ol, a hypothetical pathway might involve:

  • BOC Protection: Shielding the hydroxyl group during iodination.

  • Lithiation-Iodination: Using n-butyllithium and iodine at low temperatures .

  • Deprotection: Hydrochloric acid-mediated BOC removal .

Applications in Industry and Research

Pharmaceutical Development

Halogenated pyridinols are pivotal in drug discovery:

  • Kinase Inhibitors: The iodine atom facilitates radio-labeling for tracer studies, while fluorine enhances metabolic stability .

  • Antimicrobial Agents: Hydroxyl groups improve solubility, critical for bioavailability .

Material Science

  • Coordination Polymers: Iodine’s polarizability supports supramolecular assembly, useful in sensor materials .

  • Liquid Crystals: Fluorine’s electronegativity adjusts mesophase behavior .

Agricultural Chemistry

  • Herbicide Intermediates: Iodine’s leaving-group ability aids in derivatization for bioactive molecules .

Future Directions and Challenges

Synthetic Optimization

  • Catalytic C-H Activation: Direct functionalization to avoid multi-step sequences .

  • Flow Chemistry: Enhanced safety and yield for halogenation steps .

Expanding Applications

  • PET Imaging: Leveraging iodine-124 for oncology diagnostics .

  • Green Chemistry: Solvent-free reactions to align with sustainability goals .

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